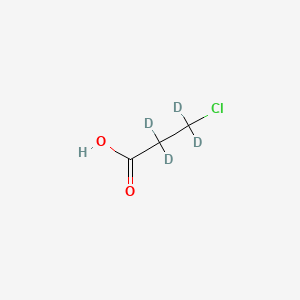
3-Chloro-2,2,3,3-tetradeuteriopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Physical And Chemical Properties Analysis
3-Chloro-2,2,3,3-tetradeuteriopropanoic acid is a liquid at 20 degrees Celsius . It has a molecular weight of 112.545. More specific physical and chemical properties such as boiling point, density, and refractive index would require additional information or testing.科学的研究の応用
Pharmacological and Biological Applications
Chlorinated compounds like Chlorogenic Acid (CGA) have demonstrated a wide range of biological and pharmacological effects. CGA, an abundant phenolic acid found in coffee and tea, exhibits antioxidant, anti-inflammatory, cardioprotective, and neuroprotective activities. It's speculated to regulate lipid and glucose metabolism, potentially offering therapeutic approaches for conditions such as diabetes and obesity. The extensive biological activities of CGA underline the potential of chlorinated compounds in developing natural safeguard food additives and pharmaceuticals (Naveed et al., 2018).
Environmental and Analytical Chemistry
Research on chlorinated compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, advances our understanding of environmental toxicology. Studies focusing on the toxicological impact of such compounds contribute to assessing occupational risks, neurotoxicity, and the resistance of non-target species to herbicides. This underscores the importance of developing methodologies for evaluating the environmental and health impacts of chlorinated compounds, including potential derivatives of 3-Chloro-2,2,3,3-tetradeuteriopropanoic acid (Zuanazzi et al., 2020).
Material Science and Technology
Chlorinated compounds are also significant in material science, particularly in the development of processing-induced chemical toxicants like 3-MCPD esters, which have potential nephrotoxicity and testicular toxicity. The presence of these compounds in food categories highlights the need for research into their formation, detection, and mitigation, which could be relevant for derivatives of 3-Chloro-2,2,3,3-tetradeuteriopropanoic acid in understanding their behavior in various matrices (Gao et al., 2019).
Safety And Hazards
3-Chloro-2,2,3,3-tetradeuteriopropanoic acid is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and ensuring proper disposal of contents/container to an approved waste disposal plant .
特性
IUPAC Name |
3-chloro-2,2,3,3-tetradeuteriopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYMMOKECZBKAC-LNLMKGTHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,2,3,3-tetradeuteriopropanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)
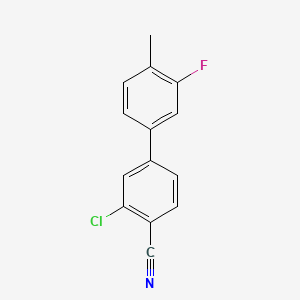
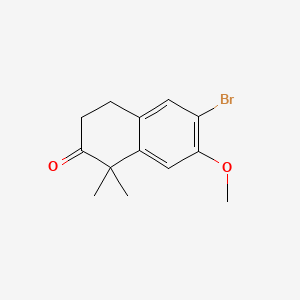
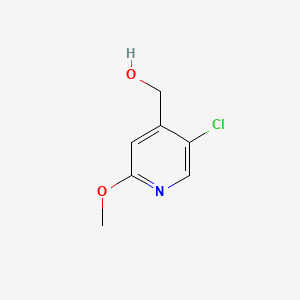
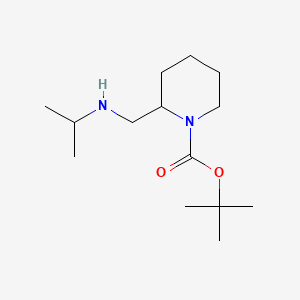
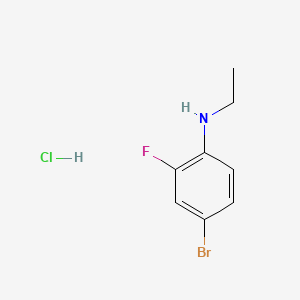
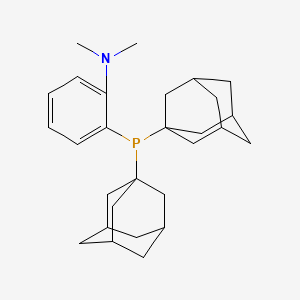
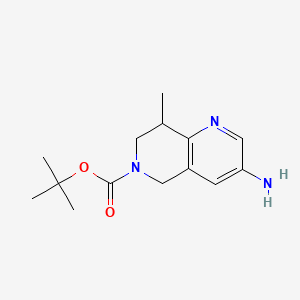
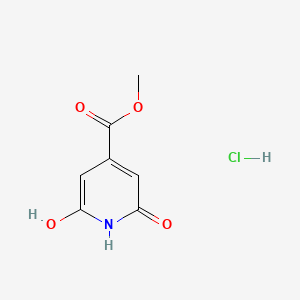
![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)
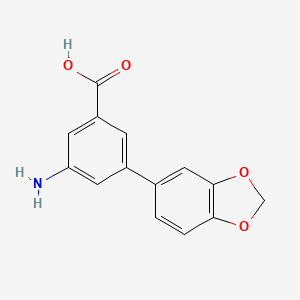
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B572849.png)
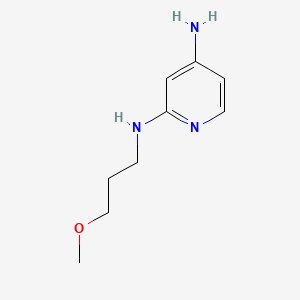
![Tert-butyl 4-formylbenzo[d]thiazol-2-ylcarbamate](/img/structure/B572852.png)